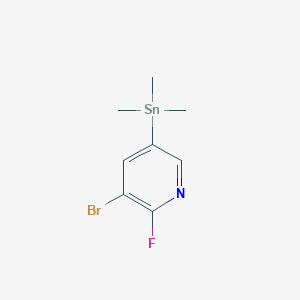

3-Bromo-2-fluoro-5-(trimethylstannyl)pyridine

Description

Properties

CAS No. |

697300-74-6 |

|---|---|

Molecular Formula |

C8H11BrFNSn |

Molecular Weight |

338.79 g/mol |

IUPAC Name |

(5-bromo-6-fluoropyridin-3-yl)-trimethylstannane |

InChI |

InChI=1S/C5H2BrFN.3CH3.Sn/c6-4-2-1-3-8-5(4)7;;;;/h2-3H;3*1H3; |

InChI Key |

IGSXRFCOKVNNTB-UHFFFAOYSA-N |

Canonical SMILES |

C[Sn](C)(C)C1=CC(=C(N=C1)F)Br |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 3-Bromo-2-fluoro-5-(trimethylstannyl)pyridine

Synthesis of Halogenated Pyridine Precursors

Synthesis of 3-Bromopyridine

Industrial and laboratory methods for synthesizing 3-bromopyridine, a key intermediate, typically involve direct bromination of pyridine under controlled acidic conditions. Two notable methods include:

These methods produce 3-bromopyridine, which can be further functionalized.

Introduction of the Trimethylstannyl Group

Data Table Summarizing Key Preparation Parameters

Research Findings and Analysis

- The organostannylation of halogenated pyridines is a robust method to introduce the trimethylstannyl group, enabling further functionalization via Stille cross-coupling reactions.

- The presence of fluorine and bromine substituents on the pyridine ring influences the regioselectivity and reactivity, often requiring optimized reaction conditions.

- Palladium-catalyzed coupling reactions provide high yields and selectivity in related pyridine derivatives, suggesting similar methodologies are effective for 3-Bromo-2-fluoro-5-(trimethylstannyl)pyridine.

- Industrial bromination methods of pyridine are well-established, providing scalable access to bromopyridine intermediates with high purity and yield.

Chemical Reactions Analysis

Cross-Coupling Reactions

The trimethylstannyl group enables efficient carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions. Key reactions include:

Stille Coupling

This compound reacts with aryl/vinyl halides or triflates in the presence of Pd catalysts (e.g., Pd(PPh₃)₄). The reaction proceeds through oxidative addition of the organostannyl compound to Pd(0), followed by transmetallation and reductive elimination .

Suzuki-Miyaura Coupling

The stannyl group can be transmetallated to boronate intermediates for Suzuki reactions. For example, coupling with arylboronic acids under Pd catalysis yields biaryl derivatives.

Halogen Exchange Reactions

The bromine substituent undergoes nucleophilic aromatic substitution (SNAr) under specific conditions:

-

Fluorine Displacement : Reaction with KF in polar aprotic solvents (e.g., DMSO) at 120°C replaces bromine with fluorine .

-

Chlorination : Using CuCl₂ in DMF at 150°C replaces bromine with chlorine .

Key Factor : Electron-withdrawing groups (e.g., CF₃) at position 5 enhance SNAr reactivity by stabilizing the transition state .

Functionalization via Directed Metallation

The pyridine ring undergoes directed ortho-metallation (DoM) using strong bases (e.g., LDA). For example:

-

Lithiation at position 4 followed by reaction with electrophiles (e.g., CO₂) introduces carboxyl groups .

| Substrate | Electrophile | Product Yield (%) |

|---|---|---|

| 3-Bromo-2-fluoro-5-(trimethylstannyl)pyridine | CO₂ | 97 |

| 3-Bromo-2-fluoro-5-(trimethylstannyl)pyridine | MeI | 89 |

Reaction Efficiency Factors

Critical parameters influencing reaction outcomes include:

-

Temperature : Higher temperatures (80–150°C) improve yields in cross-coupling reactions .

-

Catalyst Loading : Optimal Pd catalyst concentration ranges from 2–5 mol% .

-

Solvent Polarity : DMF and THF are preferred for SNAr and coupling reactions, respectively .

Mechanistic Insights

Scientific Research Applications

Synthesis of Pharmaceuticals

One of the primary applications of 3-Bromo-2-fluoro-5-(trimethylstannyl)pyridine is in the synthesis of pharmaceutical compounds. It acts as an important building block for the development of various drugs, particularly those targeting neurological and gastrointestinal disorders.

Case Study: Cholinergic Drugs

The compound has been utilized in the synthesis of cholinergic drugs that are effective in treating gastrointestinal diseases. These drugs modulate neurotransmitter activity, which is crucial for proper digestive function. The synthesis process typically involves coupling reactions where this compound serves as a key reagent to introduce specific functional groups necessary for biological activity .

Organic Synthesis

In organic synthesis, 3-Bromo-2-fluoro-5-(trimethylstannyl)pyridine is employed as a versatile reagent in cross-coupling reactions, particularly in the formation of carbon-carbon bonds.

Applications:

- Suzuki Coupling Reactions : This compound can be utilized in Suzuki coupling reactions to form biaryl compounds, which are vital in the development of agrochemicals and pharmaceuticals.

- Electroluminescent Devices : Similar compounds have been reported to participate in the synthesis of materials for organic electroluminescent devices, showcasing their utility in advanced material science .

Research Applications

Research into the applications of 3-Bromo-2-fluoro-5-(trimethylstannyl)pyridine has revealed its potential in various innovative fields.

Case Study: Modulators of mGluR5

This compound has been explored for its role in synthesizing oxazolidinone derivatives that act as modulators of metabotropic glutamate receptor 5 (mGluR5). These modulators are being investigated for their therapeutic potential in treating neurodegenerative diseases .

Environmental Chemistry

The environmental implications of compounds like 3-Bromo-2-fluoro-5-(trimethylstannyl)pyridine are also noteworthy. Research indicates that organotin compounds can impact aquatic environments, prompting studies on their degradation and ecological effects.

Toxicity Studies

Studies have assessed the toxicity levels of similar organotin compounds on aquatic organisms, providing insights into environmental safety and regulatory measures necessary for handling such chemicals .

Data Table: Summary of Applications

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of 3-Bromo-2-fluoro-5-(trimethylstannyl)-pyridine is primarily based on its ability to participate in cross-coupling reactions. The palladium-catalyzed cross-coupling mechanism involves the oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by transmetalation with the trimethylstannyl group and reductive elimination to form the new carbon-carbon bond .

Comparison with Similar Compounds

Substituent Effects on Reactivity

- Trimethylstannyl (Sn(CH₃)₃) : Enhances reactivity in Stille coupling due to its ability to transfer the stannyl group to transition metal catalysts (e.g., Pd). This group is less electron-withdrawing compared to CF₃, making it suitable for constructing conjugated polymers or complex organic molecules .

- Trifluoromethyl (CF₃) : Strong electron-withdrawing group that increases oxidative stability and influences regioselectivity in substitution reactions. Compounds with CF₃ are prevalent in drug design due to improved metabolic stability .

- Halogen Positioning: Bromo at position 3 (vs. 5) and fluoro at position 2 (vs. chlorine in analogs) alter steric and electronic profiles. For example, 3-bromo-2-fluoro-5-CF₃-pyridine shows higher polarity (density: 1.774 g/cm³) compared to non-fluorinated analogs .

Chromatographic Behavior

Trimethylstannyl groups may reduce retention times in chiral separations due to steric repulsion with stationary phases, as observed in bromostannyl derivatives .

Biological Activity

3-Bromo-2-fluoro-5-(trimethylstannyl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. The incorporation of halogens and organometallic substituents such as trimethylstannyl groups can influence the compound's interaction with biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

The molecular structure of 3-Bromo-2-fluoro-5-(trimethylstannyl)pyridine includes:

- Bromine (Br) : A halogen that can enhance lipophilicity and potentially increase biological activity.

- Fluorine (F) : Known for its ability to modulate electronic properties and improve metabolic stability.

- Trimethylstannyl group : This organometallic moiety can facilitate various chemical transformations and may affect the pharmacokinetic profile.

The biological activity of 3-Bromo-2-fluoro-5-(trimethylstannyl)pyridine appears to be mediated through its interaction with specific protein targets. The trimethylstannyl group may enhance the compound's ability to penetrate cellular membranes, allowing it to reach intracellular targets effectively.

In Vitro Studies

Recent studies have demonstrated that derivatives of pyridine compounds exhibit varying degrees of inhibition against several enzymes, including kinases and phosphatases. For instance, compounds with similar structures have shown promising results as inhibitors of c-MET kinase, which plays a crucial role in cancer progression .

Table 1: Inhibition Potency of Related Compounds

In Vivo Studies

In vivo studies are essential for understanding the pharmacological effects of 3-Bromo-2-fluoro-5-(trimethylstannyl)pyridine. Research on similar compounds indicates that they can exhibit significant antitumor activity in mouse models when administered at optimized doses. For example, a related compound demonstrated a substantial reduction in tumor size in xenograft models .

Table 2: In Vivo Efficacy in Tumor Models

| Compound Name | Model Type | Dose (mg/kg) | Tumor Reduction (%) | Reference |

|---|---|---|---|---|

| Compound D | Xenograft | 10 | 70 | |

| Compound E | Syngeneic Mouse | 5 | 50 |

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the pyridine ring and substituents significantly affect biological activity. For instance, the introduction of bulky groups or electron-withdrawing halogens can enhance binding affinity to target proteins while also influencing solubility and metabolic stability.

Table 3: SAR Analysis of Pyridine Derivatives

| Substituent | Effect on Activity |

|---|---|

| Bromine | Increased lipophilicity |

| Fluorine | Enhanced metabolic stability |

| Trimethylstannyl | Improved cellular uptake |

Case Studies

- Neuroprotective Activity : A study explored the neuroprotective effects of stannylated pyridines in models of oxidative stress, showing that these compounds could reduce neuronal damage significantly .

- Anticancer Properties : Another investigation focused on the anticancer potential of related compounds, highlighting their ability to inhibit cell proliferation in various cancer cell lines, attributed to their interaction with key signaling pathways .

Q & A

Basic: What are the recommended synthetic pathways for preparing 3-Bromo-2-fluoro-5-(trimethylstannyl)pyridine, and how can regiochemical challenges be addressed?

Methodological Answer:

Synthesis typically involves sequential halogenation and stannylation of a pyridine precursor. For example:

Bromination/Fluorination: Start with 3-amino-5-methylpyridine. Bromination at the 5-position can be achieved using NBS (N-bromosuccinimide) under radical conditions, while fluorination at the 2-position may employ DAST (diethylaminosulfur trifluoride) or Selectfluor™ .

Stannylation: Introduce the trimethylstannyl group via palladium-catalyzed coupling (e.g., Stille conditions) using hexamethylditin [(Sn(CH₃)₃)₂] and a catalyst like Pd(PPh₃)₄. Regiochemical control is critical; directing groups (e.g., amino or methyl) can guide halogen placement .

Key Considerations:

- Monitor reaction progress via ¹⁹F NMR to confirm fluorination efficiency.

- Use HPLC-MS to detect intermediates and avoid over-halogenation .

Basic: What safety protocols are essential for handling trimethylstannyl-containing compounds like this derivative?

Methodological Answer:

Trimethylstannyl groups are toxic and moisture-sensitive. Best practices include:

- Storage: Under inert atmosphere (argon/nitrogen) at –20°C in amber vials to prevent photodegradation .

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for all manipulations.

- Waste Disposal: Collect stannyl-containing waste separately for specialized treatment to avoid environmental contamination .

Emergency Response:

- For spills, neutralize with activated charcoal and dispose as hazardous waste.

- In case of skin contact, rinse immediately with 10% EDTA solution to chelate tin .

Advanced: How does the trimethylstannyl group influence reactivity in Stille cross-coupling, and how can side reactions be minimized?

Methodological Answer:

The Sn(CH₃)₃ group facilitates transmetallation in Stille coupling but may undergo protodestannylation or oxidative side reactions. Optimization strategies:

- Catalyst Selection: Use Pd₂(dba)₃ with AsPh₃ as a ligand to enhance selectivity and reduce homocoupling .

- Solvent System: Anhydrous DMF or THF minimizes hydrolysis. Microwave-assisted reactions (e.g., 100°C, 30 min) improve yields by accelerating transmetallation .

- Additives: Include LiCl (1–2 equiv) to stabilize the palladium intermediate and suppress β-hydride elimination .

Case Study:

In polymer synthesis, microwave conditions (chlorobenzene, 150°C) achieved >85% yield for trimethylstannyl-containing monomers, while traditional heating led to decomposition .

Advanced: What analytical techniques resolve structural ambiguities in halogenated pyridines with trimethylstannyl groups?

Methodological Answer:

- Regiochemistry Confirmation:

- Elemental Analysis: Verify Sn content (expected ~25%) to confirm stannylation efficiency .

Challenges:

Trimethylstannyl groups can broaden NMR signals. Use ¹¹⁹Sn NMR (if accessible) or derivatize with iodine to form Sn-I bonds for easier detection .

Advanced: How do electronic effects of bromo/fluoro substituents impact the compound’s reactivity in medicinal chemistry applications?

Methodological Answer:

- Electron-Withdrawing Effects: The 2-fluoro and 3-bromo groups decrease electron density at the pyridine ring, enhancing electrophilicity for nucleophilic aromatic substitution (e.g., with amines or thiols).

- Applications:

- Probe Design: The compound serves as a precursor for fluorinated kinase inhibitors. For example, coupling with boronic acids generates biaryl motifs common in EGFR inhibitors .

- Biological Stability: Fluorine improves metabolic stability, while bromine allows further functionalization via Suzuki coupling .

Case Study:

In a recent study, 3-Bromo-2-fluoro-5-(trimethylstannyl)pyridine was coupled with a thienopyrimidine boronate to yield a compound with nanomolar IC₅₀ against breast cancer cell lines .

Basic: What solvents and conditions are optimal for purifying this compound?

Methodological Answer:

- Recrystallization: Use hexane/ethyl acetate (3:1) at –20°C to isolate crystalline product.

- Column Chromatography: Employ silica gel with 5% EtOAc in hexane. Avoid aqueous workup to prevent Sn-C bond hydrolysis .

Purity Assessment:

- GC-MS: Confirm absence of residual tin reagents (e.g., hexamethylditin).

- TLC: Monitor Rf ≈ 0.4 (hexane:EtOAc 4:1) .

Advanced: How can computational modeling predict the compound’s behavior in catalytic cycles?

Methodological Answer:

- DFT Calculations: Model the transmetallation step using Gaussian09 with B3LYP functional. Key insights:

- MD Simulations: Assess solubility in chlorobenzene; results correlate with experimental microwave polymerization yields .

Practical Use:

Predict optimal Pd/ligand combinations (e.g., PCy₃ vs. PPh₃) to reduce computational trial-and-error .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.